1,9-dimethyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1,9-Dimethyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. This compound features a unique structure that combines multiple fused rings, including pyridine, pyrrole, and pyrimidine moieties. The presence of these rings and functional groups makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-dimethyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and pyrrole derivatives under acidic or basic conditions.
Introduction of the Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: This step involves the reaction of the intermediate compound with 2-phenylethylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1,9-Dimethyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Explored for its pharmacokinetic properties and potential therapeutic effects.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1,9-dimethyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as DNA, enzymes, or receptors. It may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.
Interacting with DNA: Intercalating between DNA bases, disrupting replication and transcription processes.
Modulating Receptors: Acting as an agonist or antagonist to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,9-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrimidine-2-carboxamide: Lacks the pyrrolo moiety, making it less complex.
4-Oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide: Similar structure but without the dimethyl groups.
Uniqueness
1,9-Dimethyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its combination of multiple fused rings and functional groups, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a versatile compound in scientific research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H20N4O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6,10-dimethyl-2-oxo-N-(2-phenylethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-7-6-12-25-18(14)23-19-16(21(25)27)13-17(24(19)2)20(26)22-11-10-15-8-4-3-5-9-15/h3-9,12-13H,10-11H2,1-2H3,(H,22,26) |
InChI Key |
UUSHBQVHGPEOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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